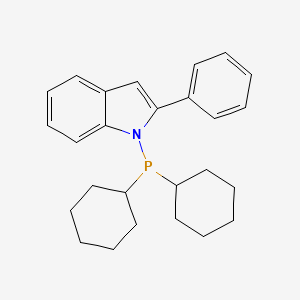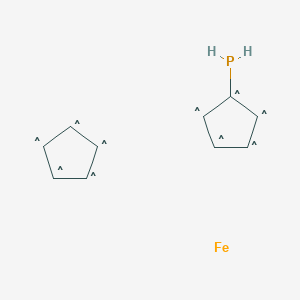
1-(Dicyclohexylphosphino)-2-phenyl-1H-indole; 98% NPCy Phendole-Phos
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Dicyclohexylphosphino)-2-phenyl-1H-indole; 98% NPCy Phendole-Phos is a synthetic phosphine ligand used in organometallic chemistry, specifically in the area of transition metal complexes. It is a versatile ligand that can be used in a variety of reactions, including cross-coupling reactions, catalytic hydrogenations, and oxidative additions.
Mecanismo De Acción
1-(Dicyclohexylphosphino)-2-phenyl-1H-indole; 98% NPCy Phendole-Phos acts as a ligand in organometallic complexes. It binds to the transition metal, forming a coordination complex. This complex then undergoes a variety of reactions, such as cross-coupling, catalytic hydrogenations, and oxidative additions. The mechanism of these reactions is dependent on the particular reaction and the transition metal used.
Biochemical and Physiological Effects
1-(Dicyclohexylphosphino)-2-phenyl-1H-indole; 98% NPCy Phendole-Phos is not known to have any direct biochemical or physiological effects. It is used as a ligand in organometallic complexes, which are used in a variety of scientific research applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(Dicyclohexylphosphino)-2-phenyl-1H-indole; 98% NPCy Phendole-Phos in lab experiments include its high purity and its ability to form stable complexes with transition metals. Additionally, it is relatively inexpensive and easy to obtain. The main limitation of using this ligand is its tendency to undergo hydrolysis in the presence of water, which can affect the outcome of certain experiments.
Direcciones Futuras
The future directions of 1-(Dicyclohexylphosphino)-2-phenyl-1H-indole; 98% NPCy Phendole-Phos include further research into its use as a ligand in organometallic complexes and its potential applications in the synthesis of new catalysts. Additionally, further research could be done into its use in the synthesis of novel pharmaceuticals and other compounds. Furthermore, research could be done into the development of new methods for the synthesis of this ligand and its derivatives. Finally, research could be done into the development of new methods for the purification of this ligand.
Métodos De Síntesis
1-(Dicyclohexylphosphino)-2-phenyl-1H-indole; 98% NPCy Phendole-Phos is synthesized through a palladium-catalyzed cross-coupling reaction of 2-phenyl-1H-indole with a dicyclohexylphosphine. This reaction occurs in the presence of a palladium catalyst, such as palladium(II) acetate, and a base, such as potassium carbonate, in a solvent such as acetonitrile. The reaction is carried out at a temperature of 100-120°C for 12-24 hours. The product is then purified by column chromatography.
Aplicaciones Científicas De Investigación
1-(Dicyclohexylphosphino)-2-phenyl-1H-indole; 98% NPCy Phendole-Phos has been used in a variety of scientific research applications. It has been used in the synthesis of organometallic complexes, which have been used in catalytic hydrogenations, cross-coupling reactions, and oxidative additions. It has also been used in the synthesis of new catalysts for the asymmetric hydrogenation of ketones. Additionally, it has been used in the synthesis of new catalysts for the hydroformylation of olefins.
Propiedades
IUPAC Name |
dicyclohexyl-(2-phenylindol-1-yl)phosphane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32NP/c1-4-12-21(13-5-1)26-20-22-14-10-11-19-25(22)27(26)28(23-15-6-2-7-16-23)24-17-8-3-9-18-24/h1,4-5,10-14,19-20,23-24H,2-3,6-9,15-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWRMENDXISNSQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)P(C2CCCCC2)N3C4=CC=CC=C4C=C3C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32NP |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Dicyclohexylphosphino)-2-phenyl-1H-indole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![exo-cis-(+/-)-1-(Benzylamido-methyl-4-nitro)-7-oxabicyclo[2.2.1]hept-5-en-2,3-dicarboxylic anhydride; 98%](/img/structure/B6310491.png)
![exo-cis-(+/-)-1-[(1-Sulfonamidomethyl-4-methyl-benzyl)]-4-methyl-7-oxabicyclo[2.2.1]hept-5-en-2,3-dicarboxylic anhydride; 98%](/img/structure/B6310494.png)
![exo-cis-(+/-)-1-(Benzylamido-methyl-3-nitro)-7-oxabicyclo[2.2.1]hept-5-en-2,3-dicarboxylic anhydride; 98%](/img/structure/B6310501.png)
![exo-cis-(+/-)-1-(1-Carboxyamido-adamantyl-methyl)-7-oxabicyclo[2.2.1]hept-5-en-2,3-dicarboxylic anhydride; 98%](/img/structure/B6310517.png)
![exo-cis-(+/-)-1-(Benzyloxymethyl)-7-oxabicyclo[2.2.1]hept-5-en-2,3-dicarboxylic anhydride; 98%](/img/structure/B6310518.png)
![exo-cis-(+/-)-1-(1-Carboxyamido-adamantyl-methyl)-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride; 98%](/img/structure/B6310525.png)
![exo-cis-(+/-)-1-[(1-Sulfonamidomethyl-4-methyl-benzyl)]-4-methyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride; 98%](/img/structure/B6310531.png)
![N-Boc-(+/-)-cis (exo) -2-amino-bicyclo[2.2.1]hept-5-ene-3-carbaldehyde; 98%](/img/structure/B6310535.png)
![N-Boc-(+/-)-cis (exo) -2-amino-bicyclo[2.2.1]heptan-3-carbaldehyde; 98%](/img/structure/B6310541.png)
![exo-cis-(+/-)-1-(Benzylamido-methyl)-7-oxabicyclo[2.2.1]hept-5-en-2,3-dicarboxylic anhydride; 98%](/img/structure/B6310558.png)


![1-{2S)-1-[(11bR)-2,6-Bis(trimethylsilyl)dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yloxy]propan-2-yl}-3-phenylurea, 97%](/img/structure/B6310590.png)
![Perallyloxycucurbit[6]uril (AOCB[6]) potassium sulfate, 94% mod](/img/structure/B6310600.png)